molecular formula C14H12F6N2O B13448843 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile

4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile

Cat. No.: B13448843
M. Wt: 338.25 g/mol
InChI Key: OPSIVAKKLQRWKC-NEPJUHHUSA-N
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Description

4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a benzonitrile moiety, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzonitrile Moiety: The benzonitrile group can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the pyrrolidine ring with the benzonitrile moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzamide
  • 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzoic acid

Uniqueness

Compared to similar compounds, 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile stands out due to its benzonitrile moiety, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H12F6N2O

Molecular Weight

338.25 g/mol

IUPAC Name

4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12+/m1/s1

InChI Key

OPSIVAKKLQRWKC-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@@H](C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

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